molecular formula C7H10N4 B2745677 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine CAS No. 1311316-68-3

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B2745677
CAS No.: 1311316-68-3
M. Wt: 150.185
InChI Key: KKTCFUDKDRTYTR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C7H10N4. It belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with cyclopropylamine and methylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-4-9-6(5-2-3-5)11-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCFUDKDRTYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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